molecular formula C23H28FN5O2S2 B2564878 N-(5-fluoro-2-methylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1207059-00-4

N-(5-fluoro-2-methylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2564878
CAS No.: 1207059-00-4
M. Wt: 489.63
InChI Key: DYVCTTBLQMFABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system fused with a thiazole ring. Key substituents include:

  • Isopropyl group at position 6, enhancing metabolic stability.
  • Sulfanyl-acetamide moiety at position 5, linked to a 5-fluoro-2-methylphenyl group, which may influence target specificity and pharmacokinetics.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[[2-(4-methylpiperidin-1-yl)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O2S2/c1-13(2)29-21(31)19-20(26-22(33-19)28-9-7-14(3)8-10-28)27-23(29)32-12-18(30)25-17-11-16(24)6-5-15(17)4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVCTTBLQMFABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)F)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, often using a suitable piperidine derivative.

    Fluorination of the Phenyl Group: The fluorine atom is introduced via electrophilic fluorination, using reagents such as N-fluorobenzenesulfonimide.

    Final Coupling Reaction: The final step involves coupling the thiazolopyrimidine intermediate with the fluorinated phenyl derivative under conditions that promote the formation of the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Structural Analysis and Potential Reaction Pathways

The compound contains a thiazolo[4,5-d]pyrimidine core , a 4-methylpiperidin-1-yl group , a propan-2-yl substituent , and a sulfanyl-acetamide moiety . These features suggest possible reactions involving:

  • Nucleophilic aromatic substitution (S<sub>N</sub>Ar) : Common in heterocycles with electron-deficient aromatic rings.

  • Coupling reactions : Such as Buchwald-Hartwig or Suzuki-Miyaura for introducing aryl groups.

  • Alkylation/Alkylations : For modifying the 4-methylpiperidine or propan-2-yl substituents.

  • Amide bond formation : Involving the acetamide group.

Thiazolo-Pyridine Systems ( )

Patent describes thiazolo-pyridine derivatives as MALT1 inhibitors. While not identical, these compounds share structural elements (e.g., thiazolo-pyridine cores, substituents like methoxy or propan-2-yl groups) that undergo:

  • Sulfonation : Introducing sulfur-containing groups.

  • Alkylation : Modifying substituents (e.g., propan-2-yl groups).

  • Urea formation : Linking aromatic rings via carbonyl groups.

Pyrrolo[2,3-d]Pyrimidine Derivatives ( )

Patent focuses on pyrrolo-pyrimidine derivatives, which differ structurally but share heterocyclic complexity. Key reactions include:

  • Condensation reactions : Forming fused rings.

  • Morpholine coupling : Attaching substituents like morpholin-4-yl groups.

Building Block Catalog ( )

The Namiki catalog lists intermediates such as 5-methyl- thiazolo[4,5-b]pyridin-2-amine , which could serve as precursors. Reactions here might involve:

  • Amination : Introducing amino groups.

  • Sulfonation : Adding sulfanyl groups.

Hypothetical Reaction Mechanisms

For the target compound, plausible synthetic steps could involve:

  • Thiazolo-pyrimidine core synthesis :

    • Formation of the thiazolo[4,5-d]pyrimidine ring via cyclization of a thiazole and pyrimidine precursor.

  • Substituent installation :

    • Propan-2-yl group : Alkylation or Friedel-Crafts alkylation.

    • 4-Methylpiperidin-1-yl group : Coupling via amide or sulfonamide bonds.

  • Sulfanyl-acetamide formation :

    • Nucleophilic substitution to introduce the sulfanyl group.

    • Amide bond formation between the phenyl group and acetamide.

Limitations and Data Gaps

  • No direct references : The exact compound is absent from the provided sources, limiting specific reaction details.

  • Structural complexity : The fused heterocyclic system complicates reaction optimization.

  • Toxicity/safety : Handling fluorinated or piperidine-containing compounds may require specialized protocols.

Suggested Research Directions

  • Synthetic optimization : Explore alternative routes for thiazolo-pyrimidine core formation.

  • Functional group compatibility : Investigate reactivity of the sulfanyl group under basic/acidic conditions.

  • Biological activity testing : Assess MALT1 inhibition if analogous to .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[4,5-d]pyrimidines have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
  • Anti-Tubercular Activity
    • The compound may be evaluated for anti-tubercular activity due to the structural similarities with known anti-tuberculosis agents. A study highlighted the design of novel compounds that demonstrated activity against Mycobacterium tuberculosis, indicating that derivatives of this class could be explored for similar effects .
  • Cancer Treatment
    • Heterocyclic compounds containing thiazole and pyrimidine rings are recognized for their anticancer properties. The compound could be investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . The structural components may interact with biological targets involved in tumor growth.
  • Enzyme Inhibition
    • The compound's potential as an enzyme inhibitor is notable. Similar derivatives have been studied for their ability to inhibit phospholipase A2, which is implicated in various pathological conditions. This suggests that the compound could have therapeutic applications in managing drug-induced phospholipidosis or other related disorders .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Antimicrobial Significant activity against bacterial strains; potential for development as an antibiotic.
Anti-tubercular Novel derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis.
Cancer Inhibition Compounds demonstrated cytotoxicity towards cancer cell lines; further investigation needed.
Enzyme Inhibition Inhibition of phospholipase A2 observed; implications for drug-induced toxicity management.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Target / Activity Bioactivity Insights
Target Compound Thiazolo[4,5-d]pyrimidine 4-Methylpiperidin-1-yl, isopropyl, sulfanyl-acetamide Unknown (predicted: kinase or GPCR modulation) Hypothesized sedative or neuroactive effects based on piperidine and thiazole motifs .
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl-acetamide 2,6-Dimethylphenyl, methoxy Fungicidal activity Disrupts fungal cell wall synthesis via chitin synthase inhibition.
MK-0974 (CGRP receptor antagonist) Azepane-piperidine 2,3-Difluorophenyl, trifluoroethyl Calcitonin gene-related peptide (CGRP) receptor Oral bioavailability enhanced by trifluoroethylation; IC₅₀ = 0.5 nM.
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidine Allyl, methylfuran, sulfanyl-acetamide Unreported (predicted: anti-inflammatory or antiviral) Structural similarity suggests kinase or protease inhibition .

Mechanistic Insights from Structural Similarity

Role of Heterocyclic Cores

  • Thiazolo[4,5-d]pyrimidine vs. Both cores are associated with kinase inhibition, but the thiazole’s electronegativity could favor interactions with polar binding pockets .

Impact of Piperidine and Acetamide Moieties

  • The 4-methylpiperidin-1-yl group aligns with MK-0974’s piperidine optimizations, which improve blood-brain barrier penetration and receptor binding .
  • Sulfanyl-acetamide linkages in the target compound and oxadixyl suggest divergent target specificity: oxadixyl’s methoxy group favors fungicidal activity, while the fluorophenyl group in the target compound may enhance CNS targeting .

Systems Pharmacology and Functional Divergence

  • demonstrates that compounds with shared scaffolds (e.g., oleanolic acid and hederagenin) often exhibit similar mechanisms of action (MOA) via overlapping protein targets identified through docking studies .
  • However, cautions that only ~20% of structurally similar compounds (Tanimoto > 0.85) share significant gene expression profiles, highlighting context-dependent bioactivity . For example, gallic acid (structurally distinct from OA/HG) showed divergent MOAs despite partial scaffold similarity .

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorinated aromatic ring : Enhances lipophilicity and potential bioactivity.
  • Thiazolo[4,5-d]pyrimidine core : Known for various biological activities including antimicrobial and anticancer properties.
  • Piperidine moiety : Often associated with neuroactive properties.

The molecular formula is C_{20}H_{25FN_4OS with a molecular weight of approximately 392.5 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent inhibition against various cancer cell lines. For instance:

  • Inhibition of L1210 Cell Proliferation :
    • Compounds related to this structure have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong antiproliferative effects .
    • Mechanism involves intracellular release of active metabolites that inhibit DNA synthesis.
  • Mechanistic Insights :
    • Studies suggest that the compound may act through disruption of nucleotide metabolism pathways, specifically by releasing FdUMP which inhibits thymidylate synthase .

Neuroactive Properties

The piperidine component suggests potential neuroactivity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems:

  • Dopaminergic Activity :
    • Analogous compounds have been shown to interact with dopamine receptors, potentially influencing mood and cognition .

Study 1: Anticancer Activity in Vivo

A study evaluated the efficacy of a related thiazolo-pyrimidine compound in a murine model of leukemia. The results demonstrated:

Treatment GroupTumor Volume (mm³)Survival Rate (%)
Control150 ± 2030
Compound A40 ± 1070

This indicates a significant reduction in tumor growth and improved survival rates compared to controls .

Study 2: Neuropharmacological Effects

In another study focusing on neuroactive properties, a related compound was administered to rats to assess behavioral changes:

Test GroupAnxiety Score (lower is better)Locomotion Score (higher is better)
Control2510
Compound B1520

These results suggest that the compound may possess anxiolytic and stimulant effects .

Q & A

Basic: What are the key synthetic pathways for preparing this thiazolo[4,5-d]pyrimidine derivative?

Answer:
The compound’s synthesis involves multi-step reactions, including:

  • Core scaffold formation : Cyclization of substituted pyrimidine precursors with sulfur-containing reagents to form the thiazolo[4,5-d]pyrimidine ring, followed by oxidation to introduce the 7-oxo group .
  • Sulfanyl-acetamide coupling : Thiolation of the pyrimidine scaffold using mercaptoacetic acid derivatives, followed by amide bond formation with 5-fluoro-2-methylaniline.
  • Piperidinyl substitution : Alkylation or nucleophilic substitution to introduce the 4-methylpiperidin-1-yl group at position 2 of the thiazolo-pyrimidine core .
    Key challenges include optimizing reaction temperatures and solvent systems (e.g., THF/H2O mixtures) to prevent premature hydrolysis of intermediates .

Basic: How can researchers validate the compound’s structural integrity post-synthesis?

Answer:
Use a combination of:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of characteristic signals (e.g., 5-fluoro-2-methylphenyl protons at δ 6.8–7.2 ppm, piperidinyl N-CH3 at δ 2.3–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]<sup>+</sup> calculated for C24H27FN5O2S2).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for the acetamide and 7-oxo groups) .

Advanced: What experimental strategies resolve contradictions in biological activity data across assays?

Answer:

  • Dose-response normalization : Standardize assay conditions (e.g., pH, temperature, and solvent concentrations like DMSO ≤0.1%) to minimize variability .
  • Orthogonal assays : Cross-validate using cell-free enzymatic assays (e.g., kinase inhibition) and cell-based viability tests (e.g., MTT assays) to distinguish direct target engagement from off-target effects .
  • Control benchmarking : Compare activity against structurally related analogs (e.g., piperidinyl or sulfanyl variants) to identify structure-activity relationships (SAR) .

Advanced: How can researchers optimize solubility for in vivo pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use cyclodextrin-based formulations or PEG-400/water mixtures to enhance aqueous solubility .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the 7-oxo or acetamide positions to improve bioavailability .
  • Nanoemulsion techniques : Encapsulate the compound in lipid-based nanoparticles to bypass solubility limitations .

Basic: What are the recommended purity thresholds for biological testing?

Answer:

  • In vitro assays : ≥95% purity (confirmed by HPLC with UV/ELSD detection) to avoid interference from byproducts .
  • In vivo studies : ≥98% purity (with residual solvent levels <500 ppm) to comply with ICH guidelines .

Advanced: How to address discrepancies in crystallographic vs. computational structural models?

Answer:

  • Single-crystal X-ray diffraction : Resolve ambiguities in piperidinyl or thiazolo-pyrimidine conformations by growing high-quality crystals (e.g., via slow evaporation in DCM/hexane) .
  • DFT optimization : Compare experimental bond lengths/angles with density functional theory (DFT)-generated models to validate intramolecular interactions (e.g., sulfur-π stacking) .

Basic: What analytical methods quantify degradation products under stressed conditions?

Answer:

  • Stability-indicating HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate and quantify hydrolytic or oxidative degradation products .
  • Forced degradation studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to identify labile sites (e.g., sulfanyl or acetamide bonds) .

Advanced: How to design a SAR study for the 4-methylpiperidin-1-yl substituent?

Answer:

  • Analog synthesis : Replace 4-methylpiperidin-1-yl with morpholino, pyrrolidinyl, or unsubstituted piperidine groups .
  • Activity profiling : Test analogs against primary targets (e.g., kinase panels) and off-target receptors (e.g., GPCRs) to map steric and electronic tolerances .
  • Molecular docking : Correlate activity data with binding poses in homology models (e.g., ATP-binding pockets of kinases) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure to sulfanyl or fluoroaryl groups .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration to prevent environmental release .

Advanced: How to investigate metabolic stability in hepatic microsomes?

Answer:

  • Incubation setup : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems and monitor parent compound depletion via LC-MS/MS .
  • Metabolite identification : Perform MS<sup>n</sup> fragmentation to detect Phase I (oxidation) and Phase II (glucuronidation) metabolites, focusing on the piperidinyl and thiazolo-pyrimidine moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.